molecular formula C10H7N2O6S2+ B1196052 Diazonaphthalenedisulfonic acid CAS No. 20971-43-1

Diazonaphthalenedisulfonic acid

Cat. No.: B1196052
CAS No.: 20971-43-1
M. Wt: 315.3 g/mol
InChI Key: BOFZSDWEKQWLMP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Diazonaphthalenedisulfonic acid refers to a class of aromatic sulfonic acids containing two sulfonic acid groups (-SO₃H) attached to a naphthalene backbone, along with a diazo (-N=N-) functional group. These compounds are typically synthesized via diazo coupling reactions between naphthols or nitrosonaphthols and sulfonated aromatic amines or phenols . For example, 3-hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid is synthesized by coupling 1-naphthol with diazotized intermediates, yielding a structure with sulfonic acid groups at positions 1 and 3, a hydroxyl group at position 3, and a diazo-linked hydroxynaphthyl substituent . These compounds are primarily used as intermediates in dyes, pigments, and surfactants due to their strong chromophoric and chelating properties .

Properties

CAS No.

20971-43-1

Molecular Formula

C10H7N2O6S2+

Molecular Weight

315.3 g/mol

IUPAC Name

6,8-disulfonaphthalene-2-diazonium

InChI

InChI=1S/C10H6N2O6S2/c11-12-7-2-1-6-3-8(19(13,14)15)5-10(9(6)4-7)20(16,17)18/h1-5H,(H-,13,14,15,16,17,18)/p+1

InChI Key

BOFZSDWEKQWLMP-UHFFFAOYSA-O

SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)[N+]#N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)[N+]#N

Other CAS No.

20971-43-1

Synonyms

diazonaphthalenedisulfonic acid
NDS

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Diazo vs. Alkyl Substituents: The diazo group in this compound enhances its chromogenicity and metal-binding capacity, making it superior for dye applications compared to alkylated derivatives like dinonylnaphthalenedisulfonic acid, which exhibit higher lipophilicity and surfactant behavior .
  • Positional Isomerism : Sulfonic acid groups at positions 1,3 (as in this compound) vs. 2,7 (as in 2,7-naphthalenedisulfonic acid) significantly alter solubility. The 1,3 isomer is more water-soluble due to reduced steric hindrance .

Dye Stability and Color Fastness

This compound-based dyes exhibit superior color fastness (resistance to fading under light/water) compared to non-diazo derivatives. For instance, diazo-coupled dyes achieve a lightfastness rating of 7–8 (on a scale of 1–8), whereas alkylated analogs (e.g., dinonyl derivatives) score 4–5 due to weaker π-conjugation .

Solubility and Industrial Use

  • Water Solubility : this compound derivatives dissolve readily in aqueous media (up to 50 g/L at 25°C), making them ideal for textile dye baths .
  • Organic Solubility: Dinonylnaphthalenedisulfonic acid is soluble in nonpolar solvents (e.g., toluene, hexane) and is used in lubricant formulations .

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